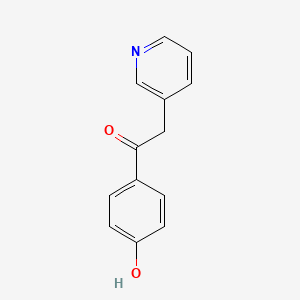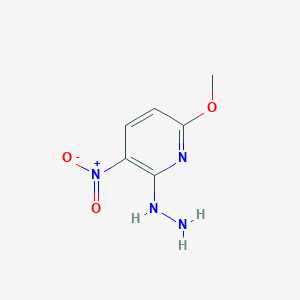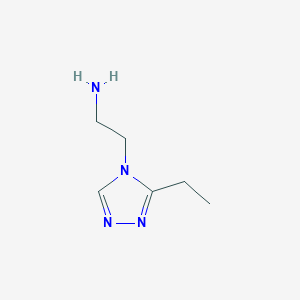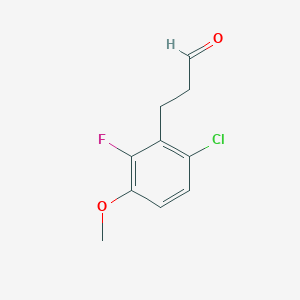![molecular formula C11H15NO B12438069 1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
1-[4-(2-Aminopropyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Aminopropyl)phenyl]ethanone is an organic compound with the molecular formula C11H15NO It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a 2-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Aminopropyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenyl magnesium bromide with 2-bromopropane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Aminopropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Aminopropyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminopropyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: This compound has a similar structure but with a methylpropyl group instead of an aminopropyl group.
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone: This compound contains a piperazinyl group and is used in different applications.
Uniqueness: 1-[4-(2-Aminopropyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(2-aminopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
MXCZRXQJKLAGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)
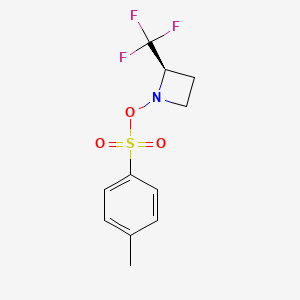

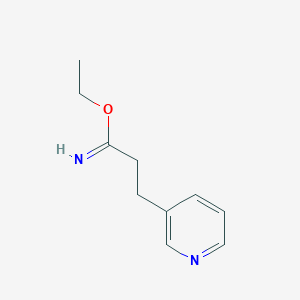
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
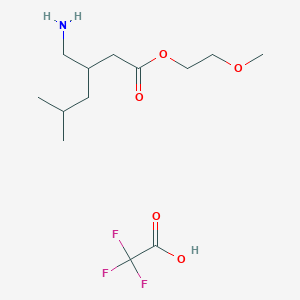


![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

